Picraline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C23H26N2O5 |

|---|---|

Poids moléculaire |

410.5 g/mol |

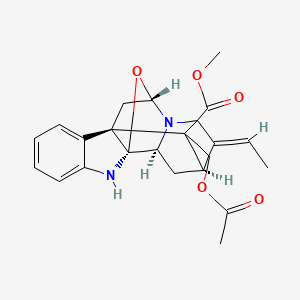

Nom IUPAC |

methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |

InChI |

InChI=1S/C23H26N2O5/c1-4-14-11-25-18-9-16(14)21(20(27)28-3,12-29-13(2)26)22-10-19(25)30-23(18,22)24-17-8-6-5-7-15(17)22/h4-8,16,18-19,24H,9-12H2,1-3H3/b14-4-/t16-,18+,19+,21?,22+,23+/m1/s1 |

Clé InChI |

DXTJMQCRVFWNBD-AFHIZZRYSA-N |

SMILES isomérique |

C/C=C\1/CN2[C@H]3C[C@H]1C([C@@]45[C@@]3(NC6=CC=CC=C64)O[C@H]2C5)(COC(=O)C)C(=O)OC |

SMILES canonique |

CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C)C(=O)OC |

Origine du produit |

United States |

Foundational & Exploratory

Picraline's Mechanism of Action on Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picraline (B586500), an indole (B1671886) alkaloid isolated from the seeds of the West African tree Picralima nitida, is a constituent of a complex mixture of alkaloids traditionally used for pain relief. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its related alkaloids on opioid receptors. While research has often focused on the more abundant alkaloids from P. nitida, such as akuammine (B1666748) and akuammicine, this document consolidates the available data for this compound and provides a comprehensive overview of the opioid activity of this class of compounds. The guide details their binding affinities, functional activities at mu (µ), delta (δ), and kappa (κ) opioid receptors, and the associated signaling pathways. Methodologies for key experiments are provided to facilitate further research and development in this area.

Introduction

The seeds of Picralima nitida have a long history of use in traditional African medicine for the treatment of pain, fever, and other ailments. Scientific investigation has revealed that the pharmacological effects of these seeds are attributable to a diverse array of indole alkaloids. Among these, this compound and its congeners have been identified as ligands for opioid receptors, suggesting a potential mechanism for their analgesic properties. Understanding the precise interactions of these alkaloids with opioid receptors is crucial for evaluating their therapeutic potential and for the development of novel analgesics with potentially improved side-effect profiles compared to traditional opioids. This guide synthesizes the current scientific knowledge on the mechanism of action of this compound and related alkaloids at opioid receptors.

Opioid Receptor Binding Affinity and Functional Activity of Picralima nitida Alkaloids

Several alkaloids from Picralima nitida have been characterized for their binding affinity and functional activity at the three classical opioid receptors: µ, δ, and κ. The data reveals a range of activities, from agonism to antagonism, with varying degrees of selectivity.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50 and qualitative descriptions) of the most studied alkaloids from Picralima nitida.

| Alkaloid | Receptor | Binding Affinity (Ki) µM | Functional Activity | Reference |

| Akuammidine | µ (mu) | 0.6 | Agonist | [1] |

| δ (delta) | 2.4 | - | [1] | |

| κ (kappa) | 8.6 | - | [1] | |

| Akuammine | µ (mu) | 0.5 | Antagonist (pA2 = 5.7) | [1] |

| δ (delta) | >10 | - | [1] | |

| κ (kappa) | >10 | - | [1] | |

| Akuammicine | µ (mu) | >10 | - | [1] |

| δ (delta) | >10 | - | [1] | |

| κ (kappa) | 0.2 | Full Agonist (guinea pig ileum), Partial Agonist (mouse vas deferens) | [1] | |

| This compound | µ (mu) | - | Weak Partial Agonist (cAMP) | [2] |

| κ (kappa) | - | Weak Partial Agonist (cAMP) | [2] | |

| δ (delta) | - | Negligible activity (cAMP) | [2] | |

| Pseudoakuammigine | µ (mu) | - | Agonist | [3] |

Note: A hyphen (-) indicates that specific quantitative data was not available in the cited literature.

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins. Activation of these receptors by an agonist, such as some of the Picralima nitida alkaloids, initiates a cascade of intracellular events.

G-Protein Signaling Cascade

Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various downstream effectors, including ion channels. This canonical pathway is a key mechanism for the analgesic and other central nervous system effects of opioids. Studies on akuamma alkaloids have confirmed their ability to modulate cAMP levels, indicating their interaction with this G-protein dependent pathway[2].

β-Arrestin Recruitment

In addition to G-protein signaling, agonist binding to opioid receptors can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling pathways. The balance between G-protein and β-arrestin signaling (biased agonism) is a key area of research for developing safer opioids. For the akuamma alkaloids, it has been shown that they can induce β-arrestin 2 recruitment, although in some cases this effect was weak[2].

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the interaction of Picralima nitida alkaloids with opioid receptors.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To determine the inhibition constant (Ki) of test compounds for µ, δ, and κ opioid receptors.

-

Materials:

-

Membrane preparations from cells expressing the opioid receptor of interest (e.g., CHO-K1 cells) or from guinea pig brain homogenates.

-

Radioligands: [³H]DAMGO (for µ), [³H]naltrindole (for δ), and [³H]U69,593 (for κ).

-

Test compounds (this compound and other alkaloids).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the cellular response to receptor activation and are used to determine the efficacy (e.g., agonist, antagonist) and potency (EC50/IC50) of a compound.

-

Objective: To measure the ability of test compounds to inhibit adenylyl cyclase and decrease cAMP levels.

-

Materials:

-

Cells expressing the opioid receptor of interest (e.g., HEK293 cells).

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

Test compounds.

-

cAMP detection kit (e.g., HTRF-based).

-

-

Procedure:

-

Pre-treat cells with varying concentrations of the test compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method.

-

Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

-

-

Objective: To directly measure G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog.

-

Materials:

-

Receptor membrane preparations.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compounds.

-

-

Procedure:

-

Incubate membranes with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.

-

Separate bound from free [³⁵S]GTPγS by filtration.

-

Quantify the amount of bound [³⁵S]GTPγS.

-

Determine EC50 and Emax values from dose-response curves.

-

-

Objective: To measure the recruitment of β-arrestin to the activated opioid receptor.

-

Materials:

-

Cells co-expressing the opioid receptor and a β-arrestin-reporter fusion protein (e.g., PathHunter assay).

-

Test compounds.

-

Luminescence plate reader.

-

-

Procedure:

-

Treat cells with varying concentrations of the test compound.

-

Measure the reporter signal (e.g., luminescence) generated by the interaction of the receptor and β-arrestin.

-

Generate dose-response curves to determine EC50 values.

-

Conclusion

This compound and its related alkaloids from Picralima nitida represent a structurally distinct class of opioid receptor modulators. The available data indicates that these compounds exhibit a range of activities at µ, δ, and κ opioid receptors, including agonist, partial agonist, and antagonist effects. Their mechanism of action involves modulation of the canonical G-protein signaling pathway, as evidenced by their effects on cAMP production, and they can also engage the β-arrestin pathway. The varied pharmacological profiles of these alkaloids suggest that they could serve as valuable lead compounds for the development of novel analgesics. Further research is warranted to fully elucidate the structure-activity relationships, in vivo efficacy, and safety profiles of these natural products. The detailed experimental protocols provided in this guide are intended to support these future investigations.

References

Picraline: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the indole (B1671886) alkaloid Picraline, focusing on its natural origins and the methodologies for its extraction and purification. The information is intended to support research and development efforts in pharmacology and natural product chemistry.

Natural Sources of this compound

This compound is a monoterpenoid indole alkaloid found predominantly within plants of the Apocynaceae family. This family is well-known for producing a rich diversity of biologically active alkaloids. The primary species identified as sources of this compound are detailed below.

Key Plant Sources

The principal source of this compound is the West African tree, Picralima nitida, commonly known as the Akuamma tree.[1] Various parts of this plant, especially the seeds, contain a complex mixture of alkaloids, including this compound.[1][2] Additionally, this compound and its derivatives have been isolated from several species of the Alstonia genus, which are widespread in Asia, Australia, and Africa.

The following table summarizes the primary botanical sources of this compound.

| Plant Species | Family | Plant Part(s) | Geographical Origin |

| Picralima nitida (Stapf) T.Durand & H.Durand | Apocynaceae | Seeds, Fruit Rind, Stem Bark | Tropical West and Central Africa (e.g., Ghana, Nigeria, Ivory Coast)[1] |

| Alstonia scholaris (L.) R. Br. | Apocynaceae | Leaves | China, India, Bangladesh[3] |

| Alstonia macrophylla Wall. ex G.Don | Apocynaceae | Leaves | Southeast Asia |

Isolation and Purification of this compound

The isolation of this compound from its natural matrix is a multi-step process involving initial extraction of total alkaloids followed by advanced chromatographic purification. The general workflow involves solvent extraction, acid-base partitioning to isolate the alkaloid fraction, and finally, high-resolution separation techniques to yield pure this compound.

General Alkaloid Extraction Workflow

A generalized workflow for extracting this compound from plant material is depicted below. This process begins with the raw, dried plant material and progresses through several stages of extraction and purification to yield the isolated compound.

Caption: General workflow for the isolation of this compound from plant sources.

Experimental Protocols

Detailed methodologies are crucial for the successful isolation of this compound. Below are protocols derived from published literature for general extraction and a more advanced purification technique.

Protocol 1: General Acid-Base Extraction of Crude Alkaloids

This protocol is a standard method for obtaining a crude alkaloid fraction from plant material.

-

Preparation and Defatting:

-

Air-dry the plant material (e.g., P. nitida seeds) and pulverize it into a fine powder.

-

Defat 100 g of the dried powder using a Soxhlet apparatus with n-hexane or petroleum ether for several hours to remove lipids and non-polar compounds.

-

-

Acidified Solvent Extraction:

-

Extract the defatted plant material with 10% acetic acid in ethanol (v/v) for 24 hours in a Soxhlet apparatus.

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

-

-

Acid-Base Partitioning:

-

Dissolve the residue in a 0.5 N HCl solution.

-

Wash the acidic solution with chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (DCM) to remove neutral and acidic impurities. Discard the organic layer.

-

Adjust the pH of the aqueous layer to approximately 9-10 by the dropwise addition of concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) to precipitate the free alkaloids.

-

Perform a liquid-liquid extraction of the basified solution with chloroform or DCM (3 x 50 mL).

-

Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent in vacuo to yield the crude alkaloid fraction. This fraction contains this compound along with other alkaloids like akuammine (B1666748) and akuammicine.

-

Protocol 2: Purification of this compound using pH-Zone-Refining Countercurrent Chromatography (CCC)

This advanced chromatographic technique is highly effective for separating alkaloids with similar structures from a complex mixture, such as the crude extract of P. nitida.

-

Preparation of Solvent System and Solutions:

-

Prepare a two-phase solvent system composed of tert-butyl methyl ether (MTBE), acetonitrile, and water in a 2:2:3 (v/v/v) ratio.

-

Equilibrate the solvent system in a separatory funnel and separate the upper (stationary) and lower (mobile) phases.

-

Prepare the stationary phase by adding a retainer acid, such as trifluoroacetic acid (TFA), to the organic upper phase.

-

Prepare the mobile phase by adding a retainer base, such as ammonia, to the aqueous lower phase.

-

Dissolve the crude alkaloid sample in a mixture of the stationary and mobile phases.

-

-

CCC Operation:

-

Fill the CCC column with the stationary phase (upper organic phase).

-

Inject the prepared sample solution into the column.

-

Pump the mobile phase (lower aqueous phase) through the column at a specific flow rate (e.g., 2.0 mL/min) in the head-to-tail elution mode. The rotation speed of the centrifuge should be set appropriately (e.g., 800-1000 rpm).

-

-

Fraction Collection and Analysis:

-

Monitor the effluent using a UV detector.

-

Collect fractions as the alkaloids elute. The separation occurs as sharp peaks based on the pKa values of the individual alkaloids.

-

Analyze the collected fractions using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify those containing this compound.

-

Combine the pure fractions containing this compound and evaporate the solvent to obtain the isolated compound.

-

Conclusion

This compound is a significant indole alkaloid primarily sourced from Picralima nitida and Alstonia species. Its isolation requires a systematic approach, beginning with classical acid-base extraction to obtain a crude alkaloid mixture. For high-purity isolation, advanced separation techniques such as pH-zone-refining countercurrent chromatography are exceptionally effective. The protocols and data presented in this guide offer a foundational resource for researchers engaged in the study of this compound and other related natural products.

References

The Biosynthesis of Picraline in Picralima nitida: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picraline (B586500), a prominent monoterpenoid indole (B1671886) alkaloid (MIA) found in the seeds of Picralima nitida, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps from primary metabolites to the final complex structure. This document summarizes available quantitative data, provides detailed experimental protocols for key enzymatic assays, and utilizes visualizations to illustrate the intricate molecular pathways and experimental workflows.

Introduction

Picralima nitida, a plant native to West Africa, has a long history of use in traditional medicine. Its seeds are a rich source of various indole alkaloids, with this compound being a significant constituent. This compound belongs to the akuammiline (B1256633) class of MIAs, characterized by a complex, caged chemical architecture. The biosynthesis of such intricate natural products involves a series of stereospecific enzymatic reactions, offering a blueprint for biocatalytic synthesis and opportunities for drug discovery. This whitepaper elucidates the current understanding of the this compound biosynthetic pathway, providing a technical resource for researchers in natural product chemistry, synthetic biology, and pharmacology.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound follows the general pathway of monoterpenoid indole alkaloids, originating from the shikimate and mevalonate (B85504) (or MEP) pathways, which provide the precursors for the indole and terpenoid moieties, respectively. The pathway can be broadly divided into three main stages:

-

Formation of Strictosidine (B192452): The universal precursor for all MIAs.

-

Formation of the Akuammiline Skeleton: The key branching point leading to this compound and related alkaloids.

-

Tailoring Reactions: Post-scaffold modifications to yield the final this compound structure.

From Primary Metabolism to Strictosidine

The indole ring of this compound is derived from the amino acid tryptophan, synthesized via the shikimate pathway. The terpenoid portion originates from secologanin (B1681713), which is produced through the methylerythritol phosphate (B84403) (MEP) pathway.

The initial committed steps in the MIA pathway involve:

-

Tryptophan Decarboxylase (TDC): This enzyme catalyzes the decarboxylation of tryptophan to produce tryptamine (B22526).

-

Strictosidine Synthase (STR): Tryptamine is then condensed with secologanin in a Pictet-Spengler reaction catalyzed by STR to form strictosidine, the central intermediate in the biosynthesis of over 2,000 MIAs[1].

Formation of the Akuammiline Skeleton via Geissoschizine

The pathway from strictosidine to the akuammiline scaffold is a critical branching point that defines the structural class of the final alkaloid.

-

Strictosidine β-D-Glucosidase (SGD): Strictosidine is first hydrolyzed by SGD to yield an unstable aglycone[2].

-

Geissoschizine Synthase (GS): The strictosidine aglycone is then converted to 19-E-geissoschizine, a key intermediate from which various alkaloid backbones are derived[3][4].

-

Rhazimal Synthase (RS): The formation of the characteristic akuammiline skeleton is catalyzed by a cytochrome P450 enzyme, rhazimal synthase. This enzyme facilitates an oxidative cyclization of geissoschizine, forming a crucial C7-C16 bond to produce rhazimal[5].

Proposed Tailoring Steps to this compound

The exact enzymatic steps leading from rhazimal to this compound in Picralima nitida have not been fully elucidated. However, based on the structures of related akuammiline alkaloids and known enzymatic reactions in MIA biosynthesis, a plausible sequence of tailoring reactions can be proposed. These likely involve a series of oxidations, reductions, and rearrangements catalyzed by cytochrome P450 monooxygenases, reductases, and other tailoring enzymes to achieve the final structure of this compound. The total synthesis of picrinine, a closely related alkaloid, provides insights into the potential chemical transformations that enzymes would need to catalyze.

Quantitative Data

Quantitative data on the biosynthesis of this compound is sparse. However, phytochemical analyses of Picralima nitida provide information on the abundance of total alkaloids and other phytochemicals. Data on the kinetic properties of homologous enzymes from other MIA-producing plants can serve as a valuable reference for researchers.

Table 1: Phytochemical Composition of Picralima nitida Seeds and Pods

| Phytochemical | Seed Extract (%) | Pod Extract (%) | Reference |

| Total Alkaloids | 6.0 | 7.6 | |

| Moisture Content | 1.2 | 3.8 | |

| Total Ash | 4.0 | 5.0 | |

| Acid Insoluble Ash | 1.0 | 1.0 | |

| Water Soluble Ash | 3.5 | 3.5 | |

| Water Soluble Extractive | 2.8 | 3.8 | |

| Crude Fiber | 3.6 | 5.2 |

Table 2: Kinetic Properties of Key Biosynthetic Enzymes (from Homologous Systems)

| Enzyme | Substrate(s) | Km | Source Organism | Reference |

| Strictosidine Synthase (STR) | Tryptamine | 2.3 mM | Catharanthus roseus | |

| Secologanin | 3.4 mM | Catharanthus roseus |

Experimental Protocols

This section provides detailed methodologies for the key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression of Biosynthetic Enzymes

The characterization of enzymes involved in this compound biosynthesis, such as TDC, STR, SGD, GS, and RS (a cytochrome P450), requires their production in a recombinant form. Yeast (Saccharomyces cerevisiae or Pichia pastoris) is a common host for expressing plant membrane-associated proteins like cytochrome P450s.

Protocol: Heterologous Expression of a Plant Cytochrome P450 (e.g., Rhazimal Synthase) in Saccharomyces cerevisiae

-

Gene Synthesis and Codon Optimization: Synthesize the full-length coding sequence of the target P450 gene, codon-optimized for expression in S. cerevisiae.

-

Vector Construction: Clone the synthesized gene into a yeast expression vector (e.g., pYES2) under the control of a galactose-inducible promoter (GAL1). For efficient P450 activity, co-expression with a cytochrome P450 reductase (CPR) is often necessary. The CPR can be expressed from the same or a separate vector. Fusion proteins of the P450 and CPR can also be constructed.

-

Yeast Transformation: Transform the expression vector(s) into a suitable S. cerevisiae strain (e.g., W303) using the lithium acetate (B1210297)/polyethylene glycol method.

-

Expression Induction:

-

Grow a pre-culture of the transformed yeast in a selective synthetic complete medium lacking uracil (B121893) (SC-Ura) with 2% glucose overnight.

-

Inoculate a larger volume of SC-Ura medium with 2% raffinose (B1225341) with the pre-culture and grow to an OD600 of 0.6-0.8.

-

Induce protein expression by adding galactose to a final concentration of 2%.

-

Incubate at 30°C with shaking for 24-48 hours.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Wash the cell pellet with a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

-

Lyse the cells using glass beads or a French press.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.

-

Enzyme Assays

Protocol: Strictosidine Synthase (STR) Activity Assay

This assay measures the formation of strictosidine from tryptamine and secologanin.

-

Reaction Mixture:

-

100 mM Potassium phosphate buffer (pH 6.8)

-

10 mM Tryptamine

-

5 mM Secologanin

-

Enzyme extract (e.g., purified recombinant STR or crude plant protein extract)

-

-

Procedure:

-

Pre-incubate the reaction mixture without secologanin at 30°C for 5 minutes.

-

Initiate the reaction by adding secologanin.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge to pellet any precipitate.

-

-

Analysis:

-

Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 225 nm and 280 nm).

-

Quantify the amount of strictosidine produced by comparing the peak area to a standard curve of authentic strictosidine.

-

Protocol: Strictosidine β-D-Glucosidase (SGD) Activity Assay

This assay measures the hydrolysis of strictosidine.

-

Reaction Mixture:

-

100 mM Sodium citrate (B86180) buffer (pH 5.0)

-

2 mM Strictosidine

-

Enzyme extract

-

-

Procedure:

-

Initiate the reaction by adding the enzyme extract to the pre-warmed substrate solution.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by boiling or adding a strong base (e.g., Na2CO3).

-

-

Analysis:

-

The product of the SGD reaction is an unstable aglycone. Its formation can be monitored by observing the disappearance of the strictosidine peak using HPLC. Alternatively, the released glucose can be quantified using a coupled enzymatic assay (e.g., with glucose oxidase and peroxidase).

-

Protocol: Cytochrome P450 (Rhazimal Synthase) Activity Assay

This assay measures the conversion of geissoschizine to rhazimal.

-

Reaction Mixture:

-

100 mM Potassium phosphate buffer (pH 7.5)

-

100 µM Geissoschizine

-

1 mM NADPH

-

Microsomal preparation containing the recombinant P450 and CPR

-

-

Procedure:

-

Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 30°C for 1-2 hours with gentle shaking.

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

-

-

Analysis:

-

Extract the product into the ethyl acetate layer.

-

Evaporate the solvent and redissolve the residue in methanol.

-

Analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the rhazimal product by its characteristic mass-to-charge ratio.

-

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for heterologous expression and characterization.

Conclusion

The biosynthesis of this compound in Picralima nitida is a complex and fascinating process that is gradually being unraveled. While the early steps of the pathway leading to the formation of the akuammiline skeleton are becoming clearer, the downstream tailoring reactions that result in the final this compound molecule remain an active area of research. The information and protocols presented in this whitepaper provide a foundation for further investigation into this important biosynthetic pathway. A deeper understanding of the enzymes involved and their regulation will be instrumental in developing metabolic engineering strategies for the sustainable production of this compound and for the discovery of novel biocatalysts with applications in synthetic chemistry and drug development.

References

- 1. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 2. Strictosidine beta-glucosidase - Wikipedia [en.wikipedia.org]

- 3. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Construction of a human cytochrome P450 1A1: rat NADPH-cytochrome P450 reductase fusion protein cDNA and expression in Escherichia coli, purification, and catalytic properties of the enzyme in bacterial cells and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Properties of Picraline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picraline is a prominent indole (B1671886) alkaloid primarily isolated from plants of the Apocynaceae family, such as Picralima nitida and Alstonia macrophylla. This document provides a comprehensive technical overview of the pharmacological properties of this compound extract and its constituent alkaloids. It summarizes key findings on its interactions with various physiological targets, including opioid receptors and sodium-glucose cotransporters, and explores its potential therapeutic applications in analgesia, diabetes, and oncology. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed experimental methodologies, quantitative pharmacological data, and elucidated signaling pathways to facilitate further investigation and therapeutic development.

Introduction

This compound and its related alkaloids represent a class of natural products with a diverse and promising pharmacological profile. Traditionally, extracts from plants containing these compounds have been used in indigenous medicine for a variety of ailments, including pain, fever, and malaria.[1] Modern scientific investigation has begun to unravel the molecular mechanisms underlying these therapeutic effects, revealing interactions with key physiological systems. This guide synthesizes the current scientific literature on the pharmacological properties of this compound, with a focus on providing actionable data and methodologies for the scientific community.

Opioidergic Properties

Recent studies have identified this compound as a modulator of the opioid system, suggesting its potential as a novel analgesic. Its interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors has been characterized through various in vitro assays.

Quantitative Data: Opioid Receptor Interaction

The binding affinities and functional activities of this compound at the three main opioid receptors are summarized in the table below. This data is crucial for understanding its potential analgesic efficacy and side-effect profile.

| Compound | Receptor | Binding Affinity (Ki, µM) | Functional Activity (cAMP Inhibition) | β-Arrestin Recruitment |

| EC50 (µM) | %Emax | |||

| This compound | µ (MOR) | >10 | >10 | >10 |

| δ (DOR) | >10 | >10 | >10 | |

| κ (KOR) | 2.8 ± 1.2 | >10 | >10 |

Data sourced from Guerrero et al., 2020.[2]

Experimental Protocols

-

Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.

-

Methodology:

-

Membrane preparations from HEK293 cells stably expressing human µ, δ, or κ opioid receptors are used.

-

Membranes are incubated with a specific radioligand ([³H]DAMGO for MOR, [³H]DPDPE for DOR, and [³H]U69,593 for KOR) and varying concentrations of this compound.

-

The reaction is allowed to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).

-

IC50 values are calculated from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.[2]

-

-

Objective: To assess the functional activity (agonist or antagonist) of this compound at opioid receptors by measuring its effect on forskolin-stimulated cAMP accumulation.

-

Methodology:

-

HEK293 cells expressing the opioid receptor of interest and a cAMP biosensor (e.g., GloSensor) are plated in a 96-well plate.

-

Cells are incubated with varying concentrations of this compound.

-

Forskolin is added to stimulate adenylate cyclase and increase intracellular cAMP levels.

-

A known opioid agonist is used as a positive control.

-

The change in luminescence, which is proportional to the cAMP concentration, is measured.

-

EC50 and Emax values are determined from dose-response curves to characterize the agonist or antagonist activity of this compound.[2]

-

-

Objective: To measure the recruitment of β-arrestin 2 to the opioid receptor upon ligand binding, providing insights into receptor desensitization and potential for biased agonism.

-

Methodology:

-

HEK293 cells are co-transfected with the opioid receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin 2 fused to the complementary fragment of the enzyme (e.g., PathHunter assay).

-

Cells are treated with varying concentrations of this compound.

-

Ligand-induced receptor activation leads to the recruitment of β-arrestin 2, bringing the enzyme fragments into proximity and reconstituting its activity.

-

A substrate is added, and the resulting chemiluminescent signal is measured.

-

EC50 and Emax values are calculated from dose-response curves.[2]

-

Signaling Pathway

The interaction of this compound with the kappa opioid receptor (KOR) initiates a signaling cascade that can influence cellular function. The following diagram illustrates the canonical G-protein dependent signaling pathway.

References

An In-Depth Technical Guide to Picraline Derivatives and Their Structural Analogues for Researchers and Drug Development Professionals

Introduction

Picraline (B586500), a complex indole (B1671886) alkaloid, and its derivatives represent a promising class of natural products with a diverse range of biological activities. Primarily isolated from plants of the Alstonia genus, these compounds have attracted significant attention in the field of medicinal chemistry and drug development.[1] Their potential therapeutic applications span from metabolic diseases to oncology, driven by their interactions with various cellular targets. This technical guide provides a comprehensive overview of this compound derivatives and their structural analogues, focusing on their core chemical features, biological activities, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this fascinating class of molecules.

Core Structure and Analogues

This compound belongs to the akuammiline (B1256633) family of monoterpenoid indole alkaloids, characterized by a complex, caged polycyclic ring system. The core structure features an indole nucleus integrated into a rigid framework, offering a unique three-dimensional scaffold for drug design. Structural analogues and derivatives are typically generated through modifications at various positions of the this compound backbone, influencing their physicochemical properties and biological target specificity.

Key Biological Activities

This compound derivatives have demonstrated a spectrum of pharmacological effects, with the most prominent activities being the inhibition of sodium-glucose cotransporters (SGLT) and cytotoxic effects against cancer cell lines.

Inhibition of Sodium-Glucose Cotransporters (SGLT)

A significant area of research for this compound derivatives has been their potent inhibitory activity against SGLT1 and SGLT2.[1] These transporters are crucial for glucose reabsorption in the kidneys, making them attractive targets for the treatment of type 2 diabetes. By inhibiting SGLT2, these compounds can reduce blood glucose levels by promoting urinary glucose excretion.

Anticancer Activity

Several studies have reported the cytotoxic effects of this compound and its analogues against a variety of cancer cell lines. The proposed mechanisms for their anticancer activity include the induction of apoptosis and the modulation of key cellular signaling pathways involved in cell proliferation and survival.

Quantitative Biological Data

The following tables summarize the reported quantitative data for the biological activities of selected this compound derivatives and related compounds.

| Compound/Derivative | Target | Assay | IC50 Value (µM) | Reference |

| This compound-type alkaloids | SGLT1 | Glucose Uptake | Moderate Inhibition at 50 µM | [1] |

| This compound-type alkaloids | SGLT2 | Glucose Uptake | Moderate Inhibition at 50 µM | [1] |

| Goniothalamin (GTN) | Saos-2 (Osteosarcoma) | MTT Assay (72h) | 0.62 ± 0.06 µg/ml | [2] |

| Goniothalamin (GTN) | A549 (Lung Adenocarcinoma) | MTT Assay (72h) | < 2 µg/ml | [2] |

| Goniothalamin (GTN) | UACC-732 (Breast Carcinoma) | MTT Assay (72h) | < 2 µg/ml | [2] |

| Goniothalamin (GTN) | MCF-7 (Breast Adenocarcinoma) | MTT Assay (72h) | < 2 µg/ml | [2] |

| Goniothalamin (GTN) | HT29 (Colorectal Adenocarcinoma) | MTT Assay (72h) | 1.64 ± 0.05 µg/ml | [2] |

| Pyrazole (B372694) Derivative 1 | K562 (Chronic Myelogenous Leukemia) | Antiproliferative Assay | 7.31 | [3] |

| Pyrazole Derivative 4 | A2780 (Ovarian Cancer) | Antiproliferative Assay | 8.57 | [3] |

| Pyrazole Derivative 5 | ACHN (Kidney Cancer) | Antiproliferative Assay | 6.48 | [3] |

| Pyrazole Derivatives 36, 43 | B16F10 (Skin Cancer) | Antiproliferative Assay | 6.75, 6.73 | [3] |

| Thienopyrimidine 52 | T47D (Breast Cancer) | Antiproliferative Assay | 6.9 ± 0.04 | [4] |

| Thienopyrimidine 52 | MDA-MB-231 (Breast Cancer) | Antiproliferative Assay | 10 ± 0.04 | [4] |

| Coumarin Sulfonamide 78a | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 10.95 ± 0.96 | [4] |

| Coumarin Sulfonamide 78b | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 10.62 ± 1.35 | [4] |

| Pyridazine Derivative 34 | MDA-MB-231 (Breast Cancer) | Cytotoxicity Assay | 0.99 ± 0.03 | [4] |

| Pyridazine Derivative 34 | T-47D (Breast Cancer) | Cytotoxicity Assay | 0.43 ± 0.01 | [4] |

Experimental Protocols

Extraction and Isolation of this compound from Alstonia macrophylla

This protocol outlines a general procedure for the extraction and isolation of this compound and related alkaloids from plant material.

1. Plant Material Preparation:

-

Collect fresh leaves of Alstonia macrophylla.

-

Air-dry the leaves in a shaded, well-ventilated area to prevent degradation of phytochemicals.

-

Grind the dried leaves into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered plant material in 95% distilled ethanol (B145695) at room temperature for several days.[5]

-

Decant and concentrate the ethanol extract using a rotary evaporator.[5]

-

Add the concentrated ethanolic extract to a 3% w/v tartaric acid solution with stirring to precipitate non-alkaloidal substances.[5]

-

Filter the solution to remove the precipitate. The filtrate contains the protonated alkaloids.[5]

-

Basify the acidic filtrate with a suitable base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10 to precipitate the crude alkaloids.

-

Extract the crude alkaloids with an organic solvent such as chloroform. Repeat the extraction multiple times to ensure complete recovery.[5]

-

Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.[5]

-

Concentrate the dried organic extract in vacuo to obtain the crude alkaloid mixture.[5]

3. Isolation and Purification:

-

Subject the crude alkaloid mixture to column chromatography using silica (B1680970) gel as the stationary phase.[5]

-

Elute the column with a gradient of increasing polarity, typically using solvent systems like chloroform-methanol.[5]

-

Monitor the collected fractions by Thin Layer Chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles.

-

Further purify the fractions containing this compound using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[5]

Cell-Based Fluorescent Glucose Uptake Assay for SGLT2 Inhibition

This protocol describes a method to assess the inhibitory effect of this compound derivatives on SGLT2-mediated glucose uptake in a human kidney cell line (e.g., HK-2).[6][7]

1. Cell Culture:

-

Culture HK-2 cells, which endogenously express SGLT2, in an appropriate medium and conditions until they reach optimal confluence.[6][7]

2. Assay Procedure:

-

Seed the HK-2 cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells twice with a sodium-free buffer.[8]

-

Pre-incubate the cells with a sodium-containing buffer (for total uptake) or a sodium-free buffer (for non-SGLT mediated uptake) containing various concentrations of the test compound (this compound derivative) or a vehicle control for 15-30 minutes at 37°C.[8]

-

Add the fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to each well at a final concentration of 100-200 µM.[6][8]

-

Incubate the plate at 37°C for 30-60 minutes to allow for glucose uptake.[8]

-

Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold sodium-free buffer.[8]

-

Add a suitable lysis buffer to each well and measure the intracellular fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm).[8]

3. Data Analysis:

-

Calculate the SGLT2-mediated glucose uptake by subtracting the fluorescence in the sodium-free buffer from the fluorescence in the sodium-containing buffer.[8]

-

Plot the percentage of SGLT2-mediated glucose uptake against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.[8]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives suggest their interaction with multiple cellular signaling pathways. While the direct inhibition of SGLT transporters is a well-defined mechanism for their potential antidiabetic effects, the pathways underlying their anticancer activity are still under investigation. Based on the activities of other natural products with similar biological profiles, the MAPK and PI3K/Akt signaling pathways are likely targets.

Potential Modulation of MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are central regulators of cell proliferation, survival, and apoptosis.[9][10][11][12][13][14][15] Dysregulation of these pathways is a hallmark of many cancers. It is hypothesized that this compound derivatives may exert their cytotoxic effects by inhibiting these pro-survival pathways, leading to cell cycle arrest and apoptosis in cancer cells. Natural products have been shown to inhibit these pathways at various nodes.[10][12] For example, they may inhibit the phosphorylation and activation of key kinases such as ERK, JNK, p38 in the MAPK pathway, or Akt and mTOR in the PI3K/Akt pathway.[10][13][16][17]

Visualizations

Experimental Workflow for SGLT2 Inhibition Assay

Caption: Workflow for SGLT2 Inhibition Assay.

Postulated Inhibition of PI3K/Akt Signaling Pathway by this compound Derivatives

References

- 1. researchgate.net [researchgate.net]

- 2. medic.upm.edu.my [medic.upm.edu.my]

- 3. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jsmcentral.org [jsmcentral.org]

- 6. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. azom.com [azom.com]

- 11. benchchem.com [benchchem.com]

- 12. Frontiers | Celastrol Alleviates Autoimmune Hepatitis Through the PI3K/AKT Signaling Pathway Based on Network Pharmacology and Experiments [frontiersin.org]

- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Picraline Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picraline (B586500), a prominent indole (B1671886) alkaloid derived from the plant Picralima nitida, has garnered scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in silico prediction of this compound's binding to its primary receptor targets. By integrating quantitative binding data with detailed experimental and computational methodologies, this document serves as a comprehensive resource for researchers engaged in the study of natural compounds and their therapeutic potential. The guide outlines the known interactions of this compound with opioid receptors and its potential activity at sodium-glucose cotransporters (SGLTs), offering a framework for future drug discovery and development efforts.

Introduction

This compound is an alkaloid compound found in the seeds of the akuamma tree (Picralima nitida), a plant traditionally used in West African medicine for treating pain and fever.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying these effects, identifying specific protein targets with which this compound interacts. Computational methods, or in silico approaches, play a pivotal role in modern drug discovery by enabling the prediction and analysis of ligand-receptor interactions at a molecular level.[2][3][4] These techniques, including molecular docking and dynamics simulations, offer a cost-effective and efficient means to screen potential drug candidates, predict their binding affinities, and understand their mechanisms of action before undertaking extensive experimental validation.[2] This guide focuses on the application of such methods to understand and predict the receptor binding profile of this compound.

Known and Putative Receptor Targets of this compound

Experimental evidence has identified two primary classes of receptors as targets for this compound and related alkaloids: opioid receptors and sodium-glucose cotransporters.

Opioid Receptors

Studies have shown that this compound binds to mu (µ), kappa (κ), and delta (δ) opioid receptors, which are G-protein coupled receptors (GPCRs) involved in pain modulation and other neurological processes.

Sodium-Glucose Cotransporters (SGLTs)

Research on this compound-type alkaloids has indicated inhibitory activity against SGLT1 and SGLT2, which are membrane proteins responsible for glucose reabsorption in the kidneys and intestines. While specific inhibitory concentrations for this compound have not been definitively reported, the activity of structurally related compounds suggests that SGLTs are a probable target.

Quantitative Binding Data

The binding affinity of this compound for its target receptors is a critical parameter for understanding its pharmacological potency. The following table summarizes the available quantitative data for this compound's interaction with opioid receptors.

| Receptor Subtype | Ligand | Binding Affinity (Kᵢ) |

| Mu-Opioid Receptor (µOR) | This compound | 132 µM |

| Kappa-Opioid Receptor (κOR) | This compound | 2.38 µM |

| Delta-Opioid Receptor (δOR) | This compound | 98.8 µM |

Data sourced from publicly available databases and research articles.

Experimental Protocols for Receptor Binding Analysis

Experimental validation is essential to confirm in silico predictions. The following are detailed methodologies for key experiments used to determine ligand-receptor binding affinities.

Opioid Receptor Binding Assay (Radioligand Competition Assay)

This protocol describes a standard method for determining the binding affinity of a test compound (e.g., this compound) to opioid receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor source: Membranes prepared from cells (e.g., CHO or HEK293) stably expressing the human mu, kappa, or delta opioid receptor.

-

Radioligand: A high-affinity radiolabeled opioid ligand (e.g., [³H]-DAMGO for µOR, [³H]-U69,593 for κOR, [³H]-Naltrindole for δOR).

-

Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Binding buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and other additives to minimize non-specific binding.

-

Wash buffer: Ice-cold binding buffer.

-

Scintillation cocktail and counter.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Wash the pellets and resuspend in binding buffer to a final protein concentration of 50-200 µg/mL.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

SGLT2 Inhibition Assay (Fluorescent Glucose Uptake Assay)

This non-radioactive assay measures the inhibition of glucose transport by SGLT2 in a cellular context.

Materials:

-

Cell line: A human kidney cell line endogenously expressing SGLT2 (e.g., HK-2) or a cell line engineered to overexpress SGLT2.

-

Fluorescent glucose analog: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

-

Assay buffers: A sodium-containing buffer (e.g., Krebs-Ringer-HEPES) and a sodium-free buffer (e.g., replacing NaCl with choline (B1196258) chloride).

-

Test compound: this compound.

-

Positive control: A known SGLT2 inhibitor (e.g., dapagliflozin).

-

Fluorescence microplate reader or fluorescence microscope.

Procedure:

-

Cell Culture: Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Pre-incubation: Wash the cells with sodium-free buffer. Then, pre-incubate the cells with the test compound (this compound) or positive control at various concentrations in either sodium-containing (for total uptake) or sodium-free (for non-SGLT mediated uptake) buffer for 15-30 minutes at 37°C.

-

Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100-200 µM and incubate at 37°C for 30-60 minutes.

-

Termination and Lysis: Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold sodium-free buffer. Lyse the cells with a suitable lysis buffer.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader (excitation ~485 nm, emission ~535 nm).

-

Data Analysis: Calculate the SGLT2-mediated glucose uptake by subtracting the fluorescence in the sodium-free buffer from that in the sodium-containing buffer. Plot the percentage of SGLT2-mediated glucose uptake against the logarithm of the test compound concentration to determine the IC₅₀ value.

In Silico Prediction Methodology: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol for Docking this compound with Receptor Targets:

-

Protein Preparation:

-

Obtain the 3D structure of the target receptor from a protein database such as the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be generated.

-

Prepare the protein structure by removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning partial charges (e.g., Kollman charges).

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database like PubChem or generate it using molecular modeling software.

-

Minimize the energy of the ligand structure and assign appropriate charges (e.g., Gasteiger charges). Define rotatable bonds to allow for conformational flexibility during docking.

-

-

Grid Generation:

-

Define a docking grid box that encompasses the known or predicted binding site of the receptor. The size of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

-

Docking Simulation:

-

Use a molecular docking program (e.g., AutoDock Vina, GOLD, Glide) to perform the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the receptor's binding site.

-

The Lamarckian Genetic Algorithm is a commonly used search algorithm for this purpose.

-

-

Scoring and Analysis:

-

The docking program will generate a series of possible binding poses for the ligand, each with a corresponding binding energy score (e.g., in kcal/mol). Lower binding energy scores generally indicate a more favorable binding interaction.

-

Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between this compound and the amino acid residues of the receptor.

-

-

Validation (Optional but Recommended):

-

To validate the docking protocol, a known ligand for the target receptor can be "re-docked" into the binding site. The protocol is considered reliable if it can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).

-

Visualization of Pathways and Workflows

Visual representations are crucial for understanding the complex biological processes and computational workflows involved in receptor binding studies.

Conclusion

The in silico prediction of this compound's receptor binding provides valuable insights into its pharmacological profile, guiding further experimental investigation and potential therapeutic applications. The data and methodologies presented in this guide offer a comprehensive framework for researchers to explore the interactions of this compound with opioid receptors and SGLTs. While the opioid receptor interactions are quantitatively defined, further studies are warranted to precisely determine the inhibitory activity of this compound on SGLT1 and SGLT2. The continued integration of computational and experimental approaches will be instrumental in unlocking the full therapeutic potential of this and other natural alkaloids.

References

- 1. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 4. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Picraline: A Multifaceted Secondary Metabolite with Therapeutic Potential

For Immediate Release

[City, State] – [Date] – Picraline (B586500), a monoterpenoid indole (B1671886) alkaloid found in plants of the Apocynaceae family, is emerging as a significant secondary metabolite with a range of biological activities that position it as a compound of interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of this compound's role as a secondary metabolite, detailing its biosynthesis, biological targets, and the experimental methodologies used for its study.

Introduction to this compound

This compound is a structurally complex natural product belonging to the akuammiline (B1256633) class of alkaloids. It is predominantly isolated from plant species such as Picralima nitida (Akuamma) and Alstonia macrophylla. As a secondary metabolite, this compound is not directly involved in the primary growth and development of the plant but is thought to play a role in defense mechanisms. Its intricate chemical architecture has attracted considerable interest for its potential pharmacological applications.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the well-established monoterpenoid indole alkaloid (MIA) pathway. The pathway originates from the precursors tryptophan, which provides the indole ring, and geraniol, which forms the monoterpenoid portion. A key intermediate in the biosynthesis of many MIAs, including those of the akuammiline scaffold, is the compound geissoschizine.

The formation of the characteristic akuammiline skeleton of this compound from geissoschizine is catalyzed by a specific class of cytochrome P450 enzymes. Notably, rhazimal synthase has been identified as a key enzyme in the formation of the akuammiline scaffold through the cyclization of geissoschizine.[1][2][3][4][5][6][7] This enzymatic step is crucial in directing the biosynthetic pathway towards this compound and related alkaloids.

Biological Activity and Pharmacological Targets

This compound has been demonstrated to interact with multiple biological targets, suggesting a complex pharmacological profile. The primary areas of interest for its activity are opioid receptors and sodium-glucose cotransporters.

Opioid Receptor Modulation

The signaling cascade initiated by opioid receptor activation is a G-protein coupled pathway. Upon agonist binding, the receptor activates inhibitory G-proteins (Gi/o), leading to the dissociation of Gα and Gβγ subunits. These subunits then modulate downstream effectors, including the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels.

Sodium-Glucose Cotransporter (SGLT) Inhibition

This compound and its derivatives isolated from Alstonia macrophylla have been found to inhibit sodium-glucose cotransporters, specifically SGLT1 and SGLT2. These transporters are responsible for glucose reabsorption in the kidneys and intestines. Inhibition of SGLTs is a therapeutic strategy for managing type 2 diabetes. While quantitative data for this compound's inhibitory concentration (IC50) is not consistently reported, studies on related compounds suggest that the this compound scaffold is a promising starting point for the development of SGLT inhibitors.

The inhibition of SGLT2 in the proximal tubules of the kidneys leads to a decrease in glucose reabsorption, resulting in increased urinary glucose excretion and a lowering of blood glucose levels. This mechanism also has downstream effects on various cellular signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and modulation of the NLRP3 inflammasome, which contribute to the cardioprotective and renoprotective effects observed with SGLT2 inhibitors.

Quantitative Data

A comprehensive review of the literature reveals limited publicly available, specific quantitative data for this compound's biological activities. The following table summarizes the general findings and highlights the need for further quantitative characterization.

| Target | Activity | Quantitative Data (IC50/Ki) | Source Organism | Reference |

| Opioid Receptors (μ, δ, κ) | Agonist activity suggested | Specific values for this compound not consistently reported; related akuammiline alkaloids show micromolar activity. | Picralima nitida | Creed et al., 2021 |

| SGLT1/SGLT2 | Inhibition | Specific IC50 values for this compound not consistently reported; derivatives show activity in the micromolar range. | Alstonia macrophylla | Arai et al., 2010 |

Experimental Protocols

The study of this compound involves a series of specialized experimental procedures, from its isolation from natural sources to its characterization in biological assays.

Isolation of this compound by pH-Zone-Refining Countercurrent Chromatography

This technique is a powerful method for the separation and purification of alkaloids from complex plant extracts.

Methodology:

-

Sample Preparation: A crude alkaloid extract is obtained from the dried and powdered plant material (e.g., Picralima nitida seeds) using standard solvent extraction methods.

-

Solvent System Selection: A suitable two-phase solvent system is selected. A common system for alkaloid separation is a mixture of methyl tert-butyl ether, acetonitrile, and water.

-

Mobile and Stationary Phase Preparation: The organic phase is made basic (e.g., with triethylamine) to act as the stationary phase, retaining the protonated alkaloids. The aqueous phase is made acidic (e.g., with hydrochloric acid) to serve as the mobile phase, eluting the alkaloids based on their pKa and hydrophobicity.

-

Chromatographic Separation: The crude extract is dissolved in the stationary phase and introduced into the countercurrent chromatography coil. The mobile phase is then pumped through the coil, creating a pH gradient that facilitates the separation of the individual alkaloids.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to identify and pool the fractions containing pure this compound.

Opioid Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity of this compound for opioid receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (μ, δ, or κ) are prepared from cell cultures or animal brain tissue.

-

Assay Setup: In a multi-well plate, the cell membranes are incubated with a specific radiolabeled opioid ligand (e.g., [³H]DAMGO for the μ-opioid receptor) and varying concentrations of this compound.

-

Incubation: The mixture is incubated to allow competitive binding between the radioligand and this compound to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

SGLT2 Inhibition Assay (Fluorescent Glucose Uptake)

This cell-based assay measures the ability of this compound to inhibit glucose uptake mediated by SGLT2.

Methodology:

-

Cell Culture: A cell line endogenously expressing SGLT2 (e.g., human kidney proximal tubule cells, HK-2) is cultured in multi-well plates.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Glucose Uptake Measurement: A fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the cells.

-

Incubation and Washing: The cells are incubated to allow for the uptake of the fluorescent glucose analog. Excess 2-NBDG is then washed away.

-

Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader or microscope.

-

Data Analysis: The reduction in fluorescence in the presence of this compound, compared to a control, indicates the level of SGLT2 inhibition. The IC50 value can be calculated from the dose-response curve.

Conclusion and Future Directions

This compound stands out as a promising secondary metabolite with a dual mode of action, targeting both the central nervous system through opioid receptors and metabolic pathways via SGLT inhibition. This multifaceted pharmacological profile makes it a compelling candidate for further investigation in drug discovery and development. Future research should focus on obtaining precise quantitative data for its biological activities, elucidating the specific enzymes involved in the final steps of its biosynthesis, and exploring its therapeutic potential in preclinical models of pain and metabolic disorders. The detailed methodologies provided in this guide offer a solid foundation for researchers to advance our understanding of this intriguing natural product.

References

- 1. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

Picraline: A Technical Guide to its Physicochemical Properties for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picraline is a monoterpene indole (B1671886) alkaloid belonging to the akuammiline (B1256633) family.[1][2][3] It is a natural product that can be isolated from various plant species, including those from the Alstonia and Rauvolfia genera. This complex heterocyclic compound has garnered significant interest in the scientific community due to its diverse biological activities. Notably, this compound has been identified as a ligand for opioid receptors and as an inhibitor of sodium-glucose cotransporters (SGLT), suggesting its potential for development in pain management and metabolic disease therapies.[4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its known signaling pathways to support further research and drug development efforts.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.1⁹,¹⁵.0¹,⁹.0³,⁸.0¹²,¹⁷]nonadeca-3,5,7-triene-19-carboxylate | N/A |

| Chemical Formula | C₂₃H₂₆N₂O₅ | [6] |

| Molecular Weight | 410.47 g/mol | [6] |

| Physical Description | Powder | N/A |

| Melting Point | 225.2 °C (Predicted) | N/A |

| Boiling Point | 636.3 °C at 760 mmHg (Predicted) | N/A |

| pKa (most basic) | 6.23 (Predicted) | N/A |

| logP | 2.59 (Predicted) | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |

Experimental Protocols

For properties where experimental data is not available, the following standard protocols are provided as a guide for researchers to determine these values in a laboratory setting.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of dry this compound powder is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., a Thiele tube with heated oil bath or a digital instrument like a Mel-Temp) is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased rapidly to about 15-20 °C below the expected melting point (based on the predicted value).

-

The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

The temperature at which the last solid particle melts is recorded as the end of the melting range.

-

-

Purity Indication: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Solubility Determination

Solubility is a crucial parameter for formulation development and for designing in vitro and in vivo experiments.

Methodology: Shake-Flask Method

-

Principle: This method determines the thermodynamic solubility of a compound in a given solvent at a specific temperature.

-

Procedure:

-

An excess amount of this compound powder is added to a known volume of the solvent (e.g., water, buffer at a specific pH, or an organic solvent) in a sealed vial.

-

The vial is agitated (e.g., using an orbital shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is allowed to settle, and the undissolved solid is separated from the solution by centrifugation or filtration (using a filter that does not bind the compound).

-

The concentration of this compound in the clear supernatant or filtrate is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

A calibration curve with known concentrations of this compound is used to determine the concentration in the saturated solution.

-

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

-

Procedure:

-

A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol if aqueous solubility is low).

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, known increments.

-

The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve. For a basic compound like this compound, the pH at half-equivalence point corresponds to the pKa of its conjugate acid.

-

logP Determination

The logarithm of the partition coefficient (logP) between n-octanol and water is a widely used measure of a compound's lipophilicity, which is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Methodology: Shake-Flask Method

-

Principle: This method measures the distribution of a compound between two immiscible liquid phases, typically n-octanol and water.

-

Procedure:

-

n-Octanol and water (or a buffer of a specific pH for logD determination) are pre-saturated with each other.

-

A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

The two phases are combined in a separation funnel in a fixed volume ratio (e.g., 1:1) and shaken vigorously to allow for the partitioning of the compound between the two layers.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

Signaling Pathways and Mechanisms of Action

This compound's biological effects are attributed to its interaction with specific molecular targets. The following diagrams illustrate the proposed signaling pathways.

Caption: this compound's interaction with opioid receptors.

Caption: this compound's inhibitory action on SGLT.

References

- 1. The Chemistry of the Akuammiline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current progress in the chemistry and pharmacology of akuammiline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Pyralene | C6H6O2 | CID 6454370 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Picraline Extraction from Alstonia macrophylla

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the extraction, isolation, and purification of picraline (B586500), an indole (B1671886) alkaloid, from the leaves of Alstonia macrophylla. The methodology is based on established solvent extraction and chromatographic techniques. Additionally, this guide outlines the known signaling pathway associated with this compound's activity as an inhibitor of sodium-glucose cotransporters (SGLT1 and SGLT2). Quantitative data from related extractions are presented to provide an expected range of yields.

Introduction